molecular formula C23H21N5O5S B2522362 Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537663-60-8

Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2522362
CAS No.: 537663-60-8
M. Wt: 479.51
InChI Key: RAWRFCOHQZNWNH-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative with a complex heterocyclic scaffold. Its structure features a tetrahydropyrido[2,3-d]pyrimidine core substituted with a pyridin-3-yl group at position 5, a 4-nitrobenzylsulfanyl moiety at position 2, and an ethyl ester at position 4. The nitro group and pyridine ring contribute to its electronic properties, while the thioether linkage may enhance binding interactions in biological systems. This compound’s structural complexity invites comparisons with analogues to elucidate structure-activity relationships (SAR) and crystallographic behavior.

Properties

IUPAC Name

ethyl 7-methyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-3-33-22(30)17-13(2)25-20-19(18(17)15-5-4-10-24-11-15)21(29)27-23(26-20)34-12-14-6-8-16(9-7-14)28(31)32/h4-11,18H,3,12H2,1-2H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWRFCOHQZNWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)NC(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives characterized by a complex structure that includes a pyridine ring and a nitrobenzyl sulfanyl group. The structural formula can be represented as follows:

C20H20N4O4S\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

This unique structure is believed to contribute to its biological activity by interacting with various biological targets.

  • Inhibition of Protein Kinases :
    • Research indicates that compounds similar to ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo have shown inhibitory effects on DNA-dependent protein kinases (DNA-PK). DNA-PK plays a pivotal role in the DNA damage response by facilitating the repair of double-strand breaks (DSBs) . Inhibition of this pathway can enhance the efficacy of radiation and certain chemotherapeutic agents.
  • Antiviral Activity :
    • Some related compounds have demonstrated antiviral properties against various herpes viruses, suggesting potential applications in treating viral infections . The mechanism often involves disrupting viral replication processes.
  • Antitumor Effects :
    • The compound's structural analogs have been tested for their ability to inhibit tumor growth. For instance, dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have shown promising results in preclinical models . This suggests that ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo may exhibit similar antitumor properties.

Biological Activity Data

The following table summarizes key biological activities associated with ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo and related compounds:

Activity Description Reference
DNA-PK InhibitionInhibits DNA-PK activity, enhancing radiosensitivity and chemosensitivity in cancer cells
Antiviral PropertiesPotential activity against herpes viruses; disrupts viral replication
Antitumor ActivityInhibitory effects on tumor cell lines; dual inhibition of TS and DHFR pathways
CytotoxicityInduces apoptosis in various cancer cell lines; GI50 values indicate effectiveness at low concentrations

Case Studies

  • Preclinical Studies on Tumor Cell Lines :
    • A study evaluated the cytotoxic effects of ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo on several human tumor cell lines. Results indicated significant growth inhibition with GI50 values ranging from 10510^{-5} to 10610^{-6} M, suggesting potent antitumor activity .
  • In Vivo Models :
    • In murine xenograft models, compounds with similar structures demonstrated significant tumor regression when combined with radiation therapy or other chemotherapeutic agents. This highlights the potential for ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo to enhance therapeutic outcomes in cancer treatment .

Scientific Research Applications

Molecular Formula

  • C : 19
  • H : 20
  • N : 4
  • O : 3
  • S : 1

Antimicrobial Properties

Recent studies have indicated that compounds similar to ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of pyrido-pyrimidines have shown efficacy against various bacterial strains and fungi. This suggests that the compound may possess similar properties, warranting further investigation into its antimicrobial mechanisms and effectiveness.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential through in silico molecular docking studies. These studies suggest that it may act as an inhibitor of enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), which are critical in inflammatory pathways. The structural features of this compound may facilitate binding to these enzymes, thereby reducing inflammation.

Synthesis and Derivative Studies

The synthesis of this compound involves multi-step reactions that incorporate readily available reagents. Studies have shown that variations in the synthesis process can lead to derivatives with enhanced biological activities.

Case Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated that modifications in the sulfanyl group significantly affected antimicrobial activity. Compounds with electron-withdrawing groups exhibited increased potency against Gram-positive bacteria. This finding suggests that this compound could be optimized for enhanced antimicrobial effects through strategic modifications.

Case Study 2: In Silico Docking Studies

In silico docking studies revealed that the compound binds effectively to the active sites of both COX and LOX enzymes. The binding affinity was comparable to known inhibitors in the literature. This indicates its potential as a lead compound for developing new anti-inflammatory drugs.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogues include substitutions at positions 2, 5, and 6, as well as differences in the heterocyclic core. Below is a comparative analysis:

Table 1: Structural and Crystallographic Comparison of Pyridopyrimidine and Thiazolopyrimidine Analogues
Compound Name Core Structure Substituents (Position) Molecular Weight Crystallographic Data (R factor) Key Interactions/Properties
Target Compound Tetrahydropyrido[2,3-d]pyrimidine 2: 4-nitrobenzylsulfanyl; 5: pyridin-3-yl 479.48 (calc.) N/A Potential π-π stacking (pyridine)
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 5: 4-bromophenyl; 2: unsubstituted 395.28 0.058 π-halogen interactions (Br···π)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2: 2,4,6-trimethoxybenzylidene; 5: phenyl 505.53 0.178 Extended conjugation (benzylidene)
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2: 4-carboxybenzylidene; 5: phenyl 447.46 0.058 Hydrogen bonding (carboxy group)
Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate Tetrahydropyrido[2,3-d]pyrimidine 2: allylthio; 5: 4-fluorophenyl 401.50 N/A Enhanced solubility (allylthio)

Key Observations

Core Heterocycle Differences :

  • Thiazolo[3,2-a]pyrimidine derivatives (e.g., ) exhibit a fused thiazole ring, which reduces planarity compared to the pyrido[2,3-d]pyrimidine core of the target compound. This may influence stacking interactions and biological target binding .
  • The tetrahydropyrido[2,3-d]pyrimidine system (target compound and ) allows for greater conformational flexibility due to the partially saturated ring.

In contrast, allylthio () and benzylidene () substituents modulate electronic properties and solubility . Position 5: Pyridin-3-yl (target) vs. halogenated aryl (): The pyridine ring enables hydrogen bonding and π-π interactions, whereas bromophenyl () and fluorophenyl () groups engage in halogen bonding or polar interactions.

Crystallographic Behavior :

  • Thiazolo[3,2-a]pyrimidines with bulky substituents (e.g., trimethoxybenzylidene in ) exhibit higher R factors (0.178), suggesting structural disorder compared to carboxybenzylidene analogues (R = 0.058, ).
  • π-Halogen interactions (e.g., Br···π in ) and hydrogen bonding (carboxy group in ) are critical for crystal packing .

Fluorophenyl () and bromophenyl () groups are common in kinase inhibitors due to their hydrophobic and halogen-bonding properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: Multi-step synthesis typically involves cyclocondensation of pyrimidine precursors with sulfanyl-containing intermediates. Key steps include:

  • Use of catalysts (e.g., Pd/Cu for cross-coupling reactions) and solvents like DMF or toluene to stabilize intermediates .
  • Temperature control (e.g., 60–80°C) to prevent decomposition of nitrobenzyl or pyridinyl groups .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization for high purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer:

  • 1H/13C NMR: Assign peaks for sulfanyl (δ ~2.5–3.5 ppm), pyridin-3-yl (δ ~7.5–8.5 ppm), and nitrobenzyl (δ ~4.0–4.5 ppm for CH2) groups .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) and fragmentation patterns .
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) groups .

Q. What are the primary biological targets or applications explored for this compound?

  • Methodological Answer:

  • Enzyme Inhibition: Assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric methods (IC50 determination) .
  • Anticancer Activity: In vitro cytotoxicity screening against cancer cell lines (e.g., MTT assay), with IC50 values compared to reference drugs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer:

  • Multi-Technique Validation: Combine X-ray crystallography (for solid-state conformation) with dynamic NMR to assess tautomerism or rotational barriers .
  • HPLC-MS Monitoring: Track reaction intermediates in real-time to identify side reactions (e.g., nitro group reduction) .
  • Computational Modeling: DFT calculations to predict stability of tautomeric forms or reactive intermediates .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

  • Methodological Answer:

  • Derivatization: Introduce polar groups (e.g., carboxylate or hydroxyl) via ester hydrolysis or regioselective substitution .
  • Formulation Optimization: Use co-solvents (e.g., PEG 400) or nanoemulsion techniques to enhance aqueous solubility .
  • LogP Measurement: Determine partition coefficients (octanol/water) to guide structural modifications .

Q. How can researchers elucidate the reaction mechanism of key synthetic steps, such as sulfanyl group incorporation?

  • Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
  • Trapping Experiments: Use radical scavengers (e.g., TEMPO) to detect transient intermediates in nitrobenzyl-sulfanyl coupling .
  • In Situ FTIR: Monitor bond formation (e.g., C–S stretching at ~600 cm⁻¹) under controlled temperatures .

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